

Technical Support Center: Icovamenib (BMF-219) and Potential Hepatotoxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Icovamenib

Cat. No.: B12404132

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This document provides researchers, scientists, and drug development professionals with a technical overview of the potential hepatotoxicity associated with **Icovamenib** (BMF-219) as observed in clinical trials. The information is presented in a question-and-answer format to directly address experimental and safety-related queries.

Frequently Asked Questions (FAQs)

Q1: Was hepatotoxicity observed in the clinical development of **Icovamenib** (BMF-219)?

Yes, potential drug-induced hepatotoxicity was identified during the clinical development of **Icovamenib**.^{[1][2][3][4]} This observation led the U.S. Food and Drug Administration (FDA) to place a full clinical hold on the Phase I/II COVALENT-111 (Type 2 diabetes) and COVALENT-112 (Type 1 diabetes) trials in June 2024.^{[1][3][4][5]} The decision was based on findings from the completed dose-escalation phase of the COVALENT-111 study.^{[1][6]}

Q2: What were the specific characteristics of the observed liver-related adverse events?

The primary safety signal was the elevation of liver enzymes.^{[1][4][7]} Investigations revealed that these elevations were predictable, dose-related, and transient, with levels returning to baseline.^{[7][8]} Importantly, none of the observed laboratory value elevations led to confirmed cases of serious liver injury or functional impairment.^{[7][8]} The majority of adverse events across the trials were reported as mild to moderate, and no serious adverse reactions (SARs) were reported.^{[1][6]}

Q3: Which patient population and dosing regimens were associated with the hepatotoxicity signal?

The high-grade liver enzyme elevations were specifically observed under the following conditions:

- Dosing: They occurred in patients who received a starting dose of 200 mg.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Timing: The elevations typically appeared within the first 30 days of treatment.[\[7\]](#)[\[8\]](#)
- Patient Profile: Affected patients often presented with high baseline blood glucose levels and experienced a rapid decrease in their blood sugar early in the treatment course.[\[7\]](#)[\[8\]](#)
- Contributing Factors: Other potential contributors included higher doses (up to 400 mg), different food intake protocols, patient medical history, and the use of concomitant medications.[\[1\]](#)[\[6\]](#)

Q4: How was this safety concern investigated and resolved?

Following a thorough review of the data, the FDA lifted the clinical hold in September 2024.[\[2\]](#)[\[3\]](#)[\[5\]](#) The decision was supported by a safety analysis of the Phase IIb expansion study, where the concerning liver safety signals did not persist under a revised protocol.[\[5\]](#)[\[7\]](#) In this larger expansion study, over 200 patients were initiated at a lower starting dose of 100 mg.[\[5\]](#)[\[7\]](#) At this dose, no Grade 3 or higher liver enzyme elevations were seen.[\[5\]](#)[\[7\]](#) While a very low incidence of Grade 2 elevations was noted, these did not require any dose interruptions or discontinuations.[\[5\]](#)[\[7\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding **Icovamenib**-associated liver enzyme elevations from the COVALENT-111 trial.

Starting Dose	Grade of Liver Enzyme Elevation	Patient Cohort / Study Phase	Key Outcome
200 mg	High-Grade (Grade 3 or higher)	Dose-Escalation Phase.[5][7][8]	Elevations were transient and resolved.[7][8] This finding prompted the FDA clinical hold.[1]
100 mg	No Grade 3 or higher elevations observed.	Phase IIb Expansion Study (>200 patients). [5][7]	Safety signal was not observed to translate to the larger study.[7] The clinical hold was subsequently lifted.[3] [5]
100 mg	Low incidence of Grade 2 elevations.	Phase IIb Expansion Study.[5][7]	Did not result in dose interruptions or discontinuations.[5][7]

Experimental Protocols and Methodologies

Based on the clinical findings and subsequent FDA recommendations, the clinical trial protocol was revised to mitigate the risk of hepatotoxicity. Researchers using **Icovamenib** in experimental settings should consider these safety-driven modifications.

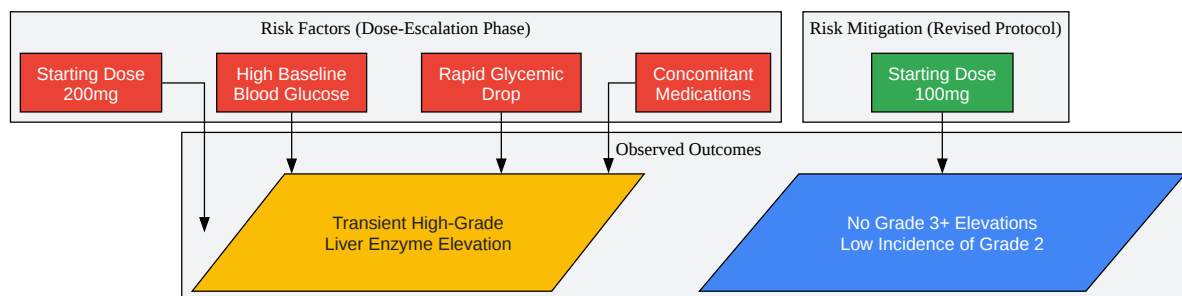
Revised Clinical Protocol for Hepatotoxicity Management

- Starting Dose: All future diabetes studies are to initiate **Icovamenib** at a dose of 100 mg once daily.[5]
- Dose Escalation Strategy: Dose escalation, for instance to 200 mg, should only be considered after an initial treatment period at the 100 mg starting dose.[5][8]
- Liver Function Monitoring: An increased frequency of liver enzyme monitoring is required for all patients.[5]

- Comprehensive Patient History: A detailed medical history must be documented for each patient, with a specific focus on all concomitant medications.[5] Patients taking newly prescribed drugs with known hepatotoxic potential (e.g., certain antibiotics) should be carefully managed, which may include exclusion or delaying **Icovamenib** treatment until the other medication course is complete.[8]

Visualizations

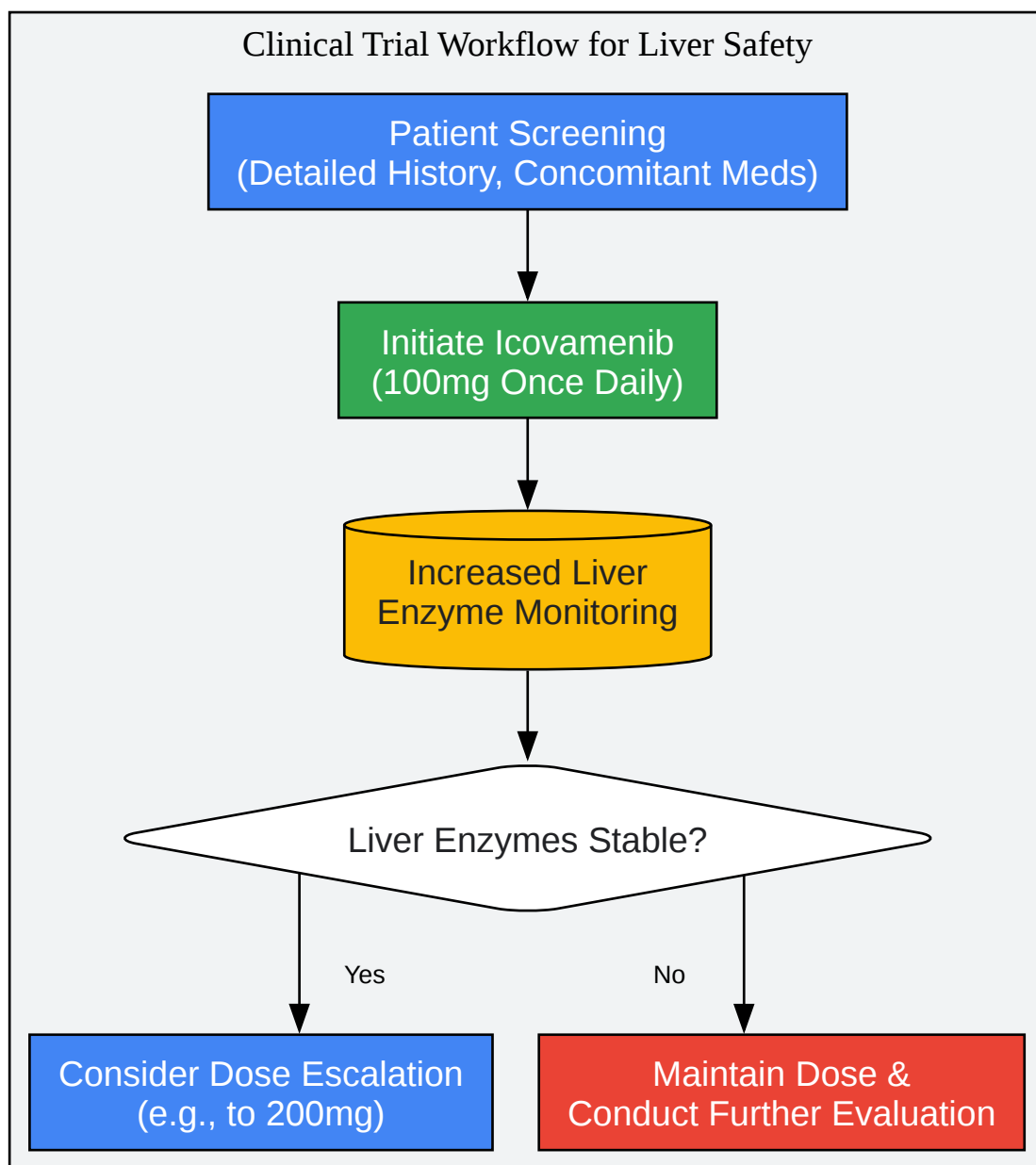
Factors Influencing Hepatotoxicity Risk



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Caption: Logical flow of factors associated with hepatotoxicity risk.

Revised Liver Safety Monitoring Workflow



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Caption: Revised experimental workflow for monitoring liver safety.

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- To cite this document: BenchChem. [Technical Support Center: Icovamenib (BMF-219) and Potential Hepatotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404132#icovamenib-bmf-219-potential-hepatotoxicity-in-clinical-trials]

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